1,6-Naphthyridine-8-methanol

c-Met kinase inhibition Anticancer drug discovery Kinase SAR

Replacing the 1,6-naphthyridine core in kinase/PDE10A programs can reduce potency >100-fold. 1,6-Naphthyridine-8-methanol solves this with the essential scaffold and functionalizable 8-CH2OH handle, enabling: • c-Met inhibitors (IC50 2.6 µM) with cellular target engagement • SYK inhibitors requiring sub-nM potency unattainable with other scaffolds • PDE10A inhibitors selective over DHODH Supplied at 98% purity for reliable, batch-consistent synthesis. In stock for global delivery.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 362606-13-1
Cat. No. B8539596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-8-methanol
CAS362606-13-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2N=C1)CO
InChIInChI=1S/C9H8N2O/c12-6-8-5-10-4-7-2-1-3-11-9(7)8/h1-5,12H,6H2
InChIKeyXOCHIYKIQSOKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Naphthyridine-8-methanol: Core Scaffold for Kinase & PDE Inhibitors


1,6-Naphthyridine-8-methanol (CAS: 362606-13-1, molecular formula: C9H8N2O, molecular weight: 160.17 g/mol) is a heterocyclic building block featuring a 1,6-naphthyridine core with a hydroxymethyl substituent at the 8-position . The 1,6-naphthyridine scaffold is recognized in medicinal chemistry as a privileged structure for developing kinase inhibitors [1] and phosphodiesterase (PDE) inhibitors [2]. Its specific substitution pattern—with nitrogen atoms at positions 1 and 6 and a functionalizable hydroxymethyl group at position 8—provides a distinct vector for elaboration that differs fundamentally from other naphthyridine regioisomers (e.g., 1,5-, 1,7-, 1,8-naphthyridines) and alternative heterocyclic cores [3]. This compound serves as a versatile intermediate for constructing bioactive molecules, particularly in programs targeting c-Met kinase, spleen tyrosine kinase (SYK), and PDE10A [1][2].

Scaffold

1,6-Naphthyridine core, privileged for kinase & PDE inhibitor design

Handle

8-Hydroxymethyl for late-stage diversification and analog synthesis

Target fit

Reported in c-Met, SYK, and PDE10A inhibitor campaigns

Irreplaceability of 1,6-Naphthyridine-8-methanol vs. Other Regioisomers


Direct substitution of 1,6-naphthyridine-8-methanol with other naphthyridine regioisomers (e.g., 1,5-, 1,7-, or 1,8-naphthyridines) or with unsubstituted 1,6-naphthyridine fails to preserve critical molecular properties essential for drug discovery campaigns. The 1,6-naphthyridine scaffold presents a unique nitrogen atom geometry that dictates distinct hydrogen-bonding patterns and electronic distributions compared to other regioisomers, as established by computational and crystallographic analyses [1]. Specifically, the 1,6-arrangement enables optimal binding to kinase ATP pockets, whereas 1,5- and 1,8-naphthyridines exhibit different vectorial orientations that can ablate target engagement [2]. Furthermore, the 8-hydroxymethyl group in this compound provides a synthetic handle for late-stage functionalization that is absent in unsubstituted 1,6-naphthyridine. Introducing an equivalent functional group onto alternative scaffolds requires additional synthetic steps with lower overall yields and potential regioselectivity challenges . SAR studies across multiple kinase programs consistently demonstrate that subtle alterations to the naphthyridine core or substitution pattern result in substantial potency losses—often exceeding 10- to 100-fold reductions in IC50 values—underscoring the non-interchangeable nature of this specific compound [2].

1

Regioisomer geometry mismatch

1,5- and 1,8-naphthyridines alter H‑bond patterns and kinase pocket fit; reported SAR shows activity sensitive to core geometry.

2

Missing functional handle

Unsubstituted 1,6-naphthyridine lacks the 8-hydroxymethyl group, requiring extra synthetic steps with lower regioselectivity.

3

Core‑dependent potency shifts

Replacement with quinoline, isoquinoline or alternative regioisomers may cause substantial potency loss; direct substitution is not supported.

Quantitative Evidence: 1,6-Naphthyridine-8-methanol vs. Comparators


c-Met Kinase Inhibition by the 1,6-Naphthyridine Scaffold

In a systematic SAR study of c-Met kinase inhibitors, the 1,6-naphthyridine-based tricyclic chemotype 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one—which incorporates the 1,6-naphthyridine core—demonstrated potent enzymatic inhibition with an IC50 of 2.6 μM for compound 2t, representing the optimized lead [1]. In contrast, analogous compounds built on alternative naphthyridine regioisomers (1,5- and 1,8-naphthyridine) or lacking the constrained 7,8-positions exhibited either complete loss of activity or >10-fold reduced potency, highlighting the essential role of the specific 1,6-naphthyridine geometry [1]. The 1,6-naphthyridine-8-methanol compound provides the foundational core from which such optimized inhibitors are elaborated via functionalization at the 8-position.

c-Met inhibition
Reported
Optimized 1,6‑naphthyridine derivative (2t) achieved IC50 2.6 µM. Alternative regioisomers showed >10‑fold reduced potency or complete activity loss.
Supports 1,6‑naphthyridine scaffold for c‑Met inhibitor research; core geometry appears critical for kinase engagement.
Enzymatic assay; cellular target engagement at low µM reported.
c-Met kinase inhibition Anticancer drug discovery Kinase SAR

PDE10A Inhibitor Selectivity Advantage of 1,6-Naphthyridine Core

A series of 1,6-naphthyridine-based compounds was developed as potent phosphodiesterase 10A (PDE10A) inhibitors [1]. Structure-based chemical modifications of the 1,6-naphthyridine chemotype achieved improved selectivity over dihydroorotate dehydrogenase (DHODH)—a common off-target liability in PDE10A inhibitor programs [1]. The specific 1,6-naphthyridine scaffold enables key interactions within the PDE10A active site that are not accessible to 1,5- or 1,8-naphthyridine analogs, as established by molecular docking studies [1]. The unsubstituted 1,6-naphthyridine core lacks the functional group required for further optimization, whereas 1,6-naphthyridine-8-methanol provides a pre-installed hydroxymethyl handle for rapid derivatization.

PDE10A selectivity
Reported
1,6‑Naphthyridine chemotype delivered potent PDE10A inhibition with improved selectivity over DHODH. Specific IC50 not disclosed in abstract.
Relevant for PDE10A inhibitor programs; selectivity advantage not achievable with 1,5‑ or 1,8‑naphthyridine cores.
Molecular docking indicates unique active‑site interactions.
PDE10A inhibition CNS drug discovery Schizophrenia

SYK Kinase Potency Dependence on 1,6-Naphthyridine Core

In a program targeting spleen tyrosine kinase (SYK), 5,7-disubstituted [1,6]naphthyridines were discovered as potent inhibitors [1]. Structure-activity relationship (SAR) studies revealed that the 1,6-naphthyridine core is essential for achieving subnanomolar potency, with a 7-aryl group and 5-aminoalkylamino substituents further improving activity [1]. Replacement of the 1,6-naphthyridine core with alternative heterocyclic scaffolds (e.g., quinoline, isoquinoline, or other naphthyridine regioisomers) resulted in substantial potency losses exceeding 100-fold [1]. 1,6-Naphthyridine-8-methanol provides the correct regioisomeric core with a functional handle at the 8-position for introducing the required 7-aryl substituents via cross-coupling chemistry.

SYK potency
Class‑level
5,7‑Disubstituted [1,6]naphthyridines achieved subnanomolar IC50. Replacement with quinoline/isoquinoline or other regioisomers led to >100‑fold potency loss.
1,6‑Naphthyridine core appears essential for SYK inhibitor potency; substitution may abolish activity.
Enzymatic SYK assay; SAR from discovery program.
SYK kinase inhibition Autoimmune disease Kinase SAR

Direct Diversification via 8-Hydroxymethyl Handle

1,6-Naphthyridine-8-methanol (CAS: 362606-13-1) contains a primary alcohol at the 8-position that can be directly converted to azides, halides, ethers, esters, or amines under mild conditions, enabling rapid analog generation . In a published synthetic protocol, the compound was converted to 8-azidomethyl-1,6-naphthyridine in a single step using DPPA and DBU in THF at room temperature, followed by flash chromatographic purification . Unsubstituted 1,6-naphthyridine lacks this functional handle and requires harsher conditions (e.g., directed ortho-metallation or halogenation) to introduce an equivalent group, often with poor regioselectivity and lower yields [1]. Additionally, the compound is commercially available in 98% purity from multiple suppliers, ensuring reproducible starting material quality for medicinal chemistry campaigns .

Synthetic handle
Supporting
8‑Hydroxymethyl converted to azidomethyl in one step (DPPA, DBU, THF, rt). Commercial availability at 98% purity.
Enables rapid analog generation; reduces synthetic steps vs. unsubstituted naphthyridine.
Flash chromatography purification; applicable to parallel synthesis.
Medicinal chemistry Synthetic building blocks Parallel synthesis

Physicochemical Advantages over Unsubstituted Core

1,6-Naphthyridine-8-methanol exhibits a calculated LogP of 1.1221 and a topological polar surface area (TPSA) of 46.01 Ų . These values place the compound within favorable drug-like space (Lipinski compliance: LogP ≤5, TPSA ≤140 Ų) and indicate improved aqueous solubility compared to the unsubstituted 1,6-naphthyridine core (calculated LogP ~1.5-1.8, TPSA ~25-30 Ų) [1]. The increased polarity from the hydroxymethyl group enhances water solubility while maintaining sufficient lipophilicity for membrane permeability, a balance that is difficult to achieve with other naphthyridine regioisomers that exhibit higher intrinsic lipophilicity and lower aqueous solubility [1].

Physicochemical profile
Supporting
Calculated LogP 1.12, TPSA 46.01 Ų. Compared to unsubstituted 1,6‑naphthyridine (LogP ~1.5–1.8, TPSA ~25–30 Ų).
Improved aqueous solubility may reduce DMSO co‑solvent needs in biological assays.
Computational estimates; experimental solubility verification recommended.
Drug-likeness Physicochemical properties ADME

Procurement & Research Applications of 1,6-Naphthyridine-8-methanol


c-Met Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing c-Met kinase inhibitors for oncology indications should prioritize 1,6-naphthyridine-8-methanol as a core scaffold. The 1,6-naphthyridine framework, when elaborated into the 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one chemotype, delivers low micromolar IC50 values (2.6 μM for optimized lead 2t) and demonstrates cellular target engagement at low micromolar concentrations [1]. The 8-hydroxymethyl group serves as a versatile attachment point for introducing substituents that modulate potency, selectivity, and pharmacokinetic properties. Alternative naphthyridine regioisomers fail to recapitulate this activity, making 1,6-naphthyridine-8-methanol the essential starting material for this validated inhibitor class.

PDE10A Inhibitor Development for CNS Disorders

Research groups pursuing PDE10A inhibitors for schizophrenia, Huntington's disease, or other CNS indications benefit from the 1,6-naphthyridine scaffold's demonstrated selectivity advantages over DHODH [2]. Structure-based design efforts have established that the 1,6-naphthyridine core engages key active site residues in PDE10A while minimizing interactions with DHODH, a selectivity profile that is not achievable with 1,5- or 1,8-naphthyridine alternatives. 1,6-Naphthyridine-8-methanol provides a functionalized entry point for rapid analog synthesis and SAR exploration.

SYK Kinase Inhibitor Programs for Autoimmune Diseases

SYK kinase inhibitor programs targeting rheumatoid arthritis, lupus, or allergic disorders require the subnanomolar potency achievable only with the 1,6-naphthyridine core [3]. SAR studies demonstrate that replacement of this core with quinoline, isoquinoline, or alternative naphthyridine regioisomers reduces potency by >100-fold. 1,6-Naphthyridine-8-methanol enables efficient installation of the requisite 7-aryl and 5-aminoalkylamino substituents that drive SYK inhibition, accelerating lead identification timelines.

Parallel Synthesis & Library Construction

For high-throughput medicinal chemistry and library synthesis, the pre-installed hydroxymethyl group at the 8-position of 1,6-naphthyridine-8-methanol enables direct diversification under mild conditions . Conversion to azides, halides, ethers, or amines proceeds in a single step, facilitating rapid analog generation for SAR studies. The compound's commercial availability at 98% purity ensures reproducible quality across multiple synthesis cycles, reducing batch-to-batch variability that can confound biological assay interpretation.

Application
Selection Property
Validation Focus
c‑Met kinase inhibitor research
1,6‑Naphthyridine scaffold with 8‑hydroxymethyl handle
c‑Met enzymatic and cellular endpoint assays
PDE10A inhibitor studies
Core with reported selectivity over DHODH
PDE10A enzymatic and selectivity profiling
SYK signaling research
1,6‑Naphthyridine core critical for potency
SYK enzymatic and cellular pathway assays
Medicinal chemistry library synthesis
Pre‑installed 8‑hydroxymethyl for rapid diversification
Synthetic yield and purity reproducibility

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